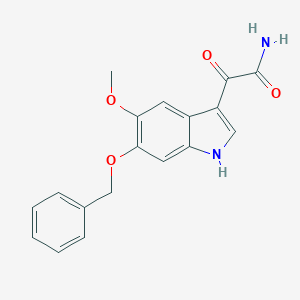

5-Methoxy-alpha-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide

Descripción general

Descripción

5-Methoxy-alpha-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a methoxy group at the 5-position and a phenylmethoxy group at the 6-position of the indole ring, along with an oxoacetamide group at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-alpha-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of Methoxy and Phenylmethoxy Groups: The methoxy and phenylmethoxy groups can be introduced through electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol and an acid catalyst, while phenylmethoxylation can be done using benzyl chloride and a base.

Formation of the Oxoacetamide Group: The oxoacetamide group can be introduced by reacting the indole derivative with oxalyl chloride followed by an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors to enhance reaction efficiency.

Análisis De Reacciones Químicas

Hydrolysis of the Acetamide Group

The α-ketoacetamide moiety is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acid-catalyzed hydrolysis yields the corresponding α-keto carboxylic acid. A patent (US4803284A) describes similar hydrolysis of indole acetamide derivatives using HCl or H₂SO₄, producing amino acid analogs .

-

Base-mediated cleavage may fragment the molecule, though no direct studies on this compound exist.

Relevant Conditions

| Reagent | Product | Reference |

|---|---|---|

| 6M HCl, reflux | 2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-2-oxoacetic acid |

Functionalization of the Indole Ring

The indole nitrogen (N1) and C2 position are reactive sites:

-

N1 alkylation : Treatment with alkyl halides under basic conditions (e.g., K₂CO₃/DMF) introduces substituents at N1. A study on indolylmaleimides demonstrated selective N-alkylation using methyl iodide .

-

Electrophilic substitution : The electron-rich C2 position undergoes halogenation or nitration. For example, bromination at C2 was reported for structurally related indoles using N-bromosuccinimide (NBS) .

Modification of the Benzyl Ether Group

The 6-(phenylmethoxy) group can be deprotected or functionalized:

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding a free phenol. This is critical for further derivatization, as seen in benzofuran-based analogs .

-

Ether cleavage : Strong acids (e.g., HBr/AcOH) cleave the benzyl ether to generate a hydroxyl group .

Redox Reactions at the α-Keto Position

The α-keto group participates in reduction and condensation:

-

Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, as shown in studies of similar α-ketoacetamides .

-

Condensation : Reaction with hydrazines forms hydrazones, a strategy employed in bioactive indole derivatives .

Example Reaction

Acylation and Alkylation of the Methoxy Group

The 5-methoxy group is typically stable but can be demethylated under harsh conditions (e.g., BBr₃ in CH₂Cl₂) . Alternatively, alkylation of a free phenol (post-benzyl deprotection) is feasible using alkyl halides .

Suzuki Coupling at the Indole Core

The indole C4/C7 positions (if halogenated) enable cross-coupling. For example, a 5-bromoindole analog underwent Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic groups .

Transacylation and Amide Exchange

The acetamide’s NH₂ group can undergo nucleophilic substitution with amines or alcohols under acidic conditions, forming new amides or esters. A study on indole-3-glyoxylamides demonstrated this reactivity using morpholine .

Key Structural Insights

| Position | Reactivity | Example Transformation |

|---|---|---|

| N1 (Indole) | Alkylation, acylation | N-methylation with CH₃I |

| C2 (Indole) | Electrophilic substitution | Bromination with NBS |

| α-Keto group | Reduction, condensation | NaBH₄ reduction to alcohol |

| 6-Benzyloxy | Hydrogenolysis, acid cleavage | H₂/Pd-C → phenol |

Aplicaciones Científicas De Investigación

Chemistry

5-Methoxy-alpha-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical reactions, including:

- Oxidation: Can yield carboxylic acids or ketones.

- Reduction: Can produce alcohols or amines.

- Substitution Reactions: Particularly at the methoxy and phenylmethoxy positions.

Biology

Research indicates potential biological activities, including:

- Antimicrobial Properties: Investigated for efficacy against various bacterial strains.

- Anticancer Activity: Studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The compound is being explored for therapeutic applications:

- Melatonin Metabolites Synthesis: It acts as an intermediate in synthesizing metabolites related to melatonin, which has implications in sleep regulation and circadian rhythms .

Industry

In industrial applications, this compound is utilized:

- Material Development: As a precursor in the synthesis of dyes and pigments.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity, particularly against Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Mecanismo De Acción

The mechanism of action of 5-Methoxy-alpha-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 5-methoxy-1H-indole-3-acetamide

- 6-phenylmethoxy-1H-indole-3-acetamide

- 2-oxo-1H-indole-3-acetamide

Uniqueness

5-Methoxy-alpha-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide is unique due to the presence of both methoxy and phenylmethoxy groups on the indole ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other indole derivatives, making it a valuable compound for research and development.

Actividad Biológica

5-Methoxy-alpha-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group at the 5-position and a phenylmethoxy group at the 6-position of the indole ring, along with an oxoacetamide group at the 2-position. These structural elements contribute to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Various Bacteria and Fungi |

| Indomethacin | 0.25 | Staphylococcus aureus |

| Other Indole Derivatives | Varies | E. coli, C. albicans |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell proliferation. For example, in vitro assays have demonstrated that certain indole derivatives can induce apoptosis in cancer cell lines.

Case Study: Induction of Apoptosis

In a study involving human cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations above 50 µM, leading to increased markers of apoptosis such as caspase activation and PARP cleavage.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors, potentially inhibiting their activity or altering their signaling pathways.

Potential Targets

- Enzymatic Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It could also interact with receptors involved in cell signaling, such as those linked to apoptosis or immune response.

Synthesis and Optimization Studies

Several studies have focused on the synthesis and optimization of related indole derivatives to enhance their biological activity. For instance, modifications to the methoxy groups or the introduction of additional functional groups have been explored to improve potency against specific targets.

Clinical Implications

Given its promising biological activities, this compound may have potential applications in drug development for treating infections and cancer. Ongoing research aims to further elucidate its mechanisms and optimize its efficacy.

Propiedades

IUPAC Name |

2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-15-7-12-13(17(21)18(19)22)9-20-14(12)8-16(15)24-10-11-5-3-2-4-6-11/h2-9,20H,10H2,1H3,(H2,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHDFDYTZSWGFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CN2)C(=O)C(=O)N)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501206260 | |

| Record name | 5-Methoxy-α-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501206260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4790-22-1 | |

| Record name | 5-Methoxy-α-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4790-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-α-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501206260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.